
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by a cyclohexane ring substituted with a chlorine atom and a 2-chloropropan-2-yl group. It is a derivative of cyclohexane and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane typically involves the chlorination of 1-methylcyclohexane followed by the introduction of the 2-chloropropan-2-yl group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms can participate in electrophilic interactions, while the cyclohexane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity. Pathways involved may include metabolic processes that modify the compound, leading to its activation or detoxification.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane include:
1-Chloro-4-(2-chloropropan-2-yl)benzene: Differing by the presence of a benzene ring instead of a cyclohexane ring.
1-Chloro-4-(2-chloropropan-2-yl)cyclohexane: Lacking the methyl group on the cyclohexane ring.
1-Chloro-4-(2-chloropropan-2-yl)-1-ethylcyclohexane: Substituting the methyl group with an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
4497-96-5 |
|---|---|
Molekularformel |
C10H18Cl2 |
Molekulargewicht |
209.15 g/mol |
IUPAC-Name |
1-chloro-4-(2-chloropropan-2-yl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H18Cl2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
MMAYDXBHGZZTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C(C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)
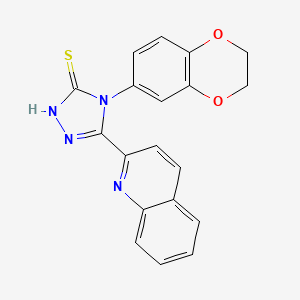
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)
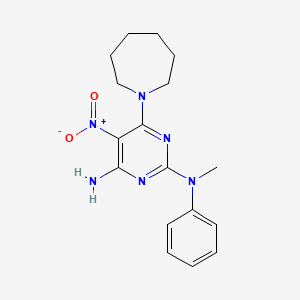
![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)
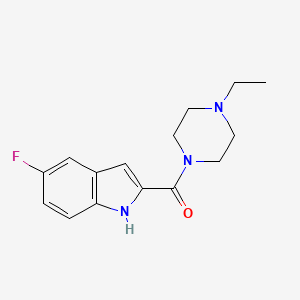
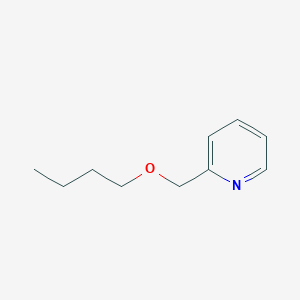
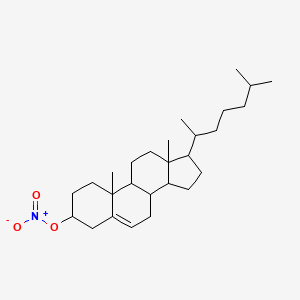
![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
